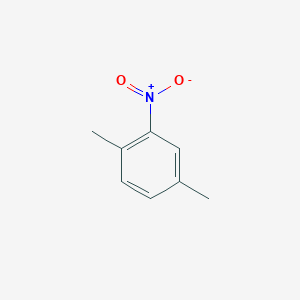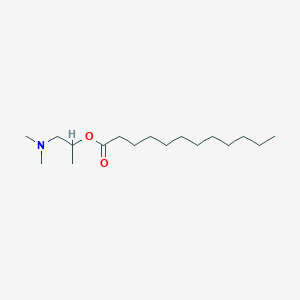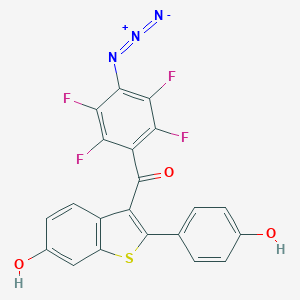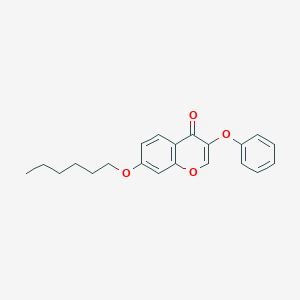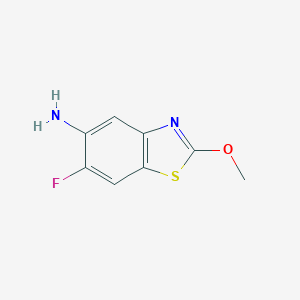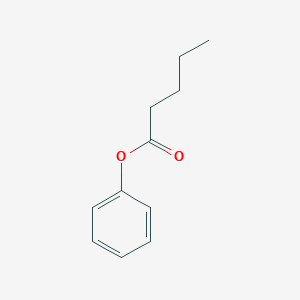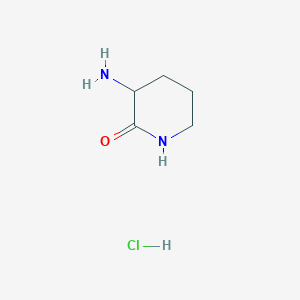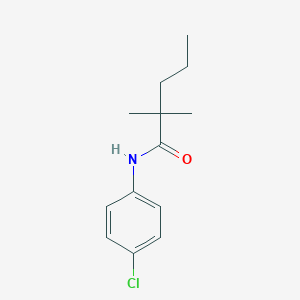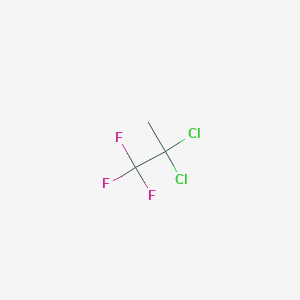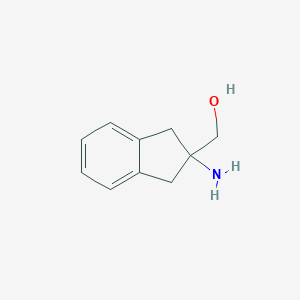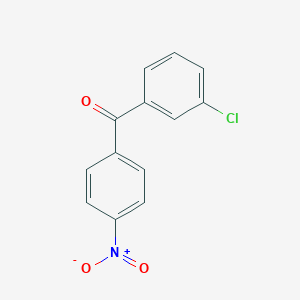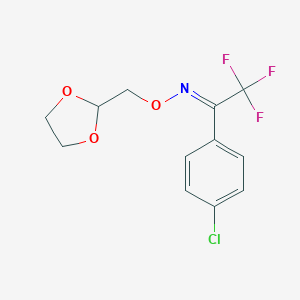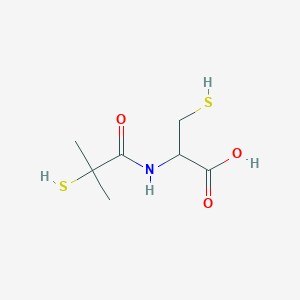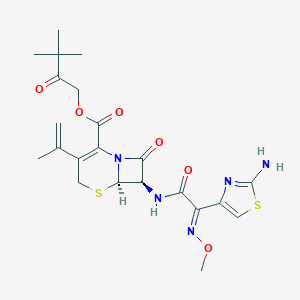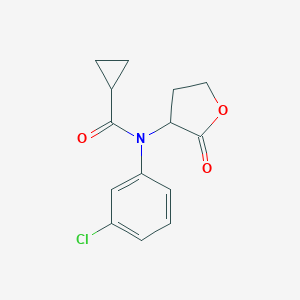
Cyprofuram
Vue d'ensemble
Description
Cyprofuram is a chemical compound with the empirical formula C14H14ClNO3 and a molecular weight of 279.72 . It is used for analytical testing within the food and beverage sector .
Molecular Structure Analysis
Cyprofuram has a molecular structure that includes 14 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . The InChI representation of its structure isInChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 .
Applications De Recherche Scientifique
1. Use in Pediatric Feeding Programs
A study by Sant’Anna et al. (2014) highlighted the efficacy and safety of cyproheptadine (CY) in infants and young children with poor growth treated in a multidisciplinary pediatric feeding program. The research found significant improvement in weight and feeding behaviors in patients regularly receiving CY, demonstrating its potential as a therapy in infants and young children with low appetite and poor growth (Sant’Anna et al., 2014).
2. Appetite Stimulation and Weight Gain
Harrison et al. (2019) conducted a systematic review to identify the use of CY as an appetite stimulant. The review encompassed various study designs and populations, finding significant weight gain in most studies. CY was particularly effective in underweight populations, highlighting its utility in facilitating weight gain (Harrison et al., 2019).
3. Treatment of Functional Gastrointestinal Disorders
Madani et al. (2016) evaluated the use of cyproheptadine in children with functional gastrointestinal disorders (FGIDs). The study found that cyproheptadine was effective in improving symptoms of various FGIDs, including functional abdominal pain, functional dyspepsia, irritable bowel syndrome, abdominal migraine, and cyclic vomiting syndrome. This indicates cyproheptadine’s potential as a treatment for FGIDs in children (Madani et al., 2016).
4. Dyspeptic Symptoms Treatment in Children
Rodriguez et al. (2013) conducted a study on the safety and efficacy of cyproheptadine in children with dyspeptic symptoms. The findings indicated that cyproheptadine is safe and effective for treating dyspeptic symptoms, particularly in young children and those with early vomiting and retching after fundoplication (Rodriguez et al., 2013).
5. Treatment for Growth Hormone Insensitivity Syndrome
A study by Razzaghy-Azar et al. (2018) investigated the effect of Cyproheptadine HCl (CyproH) on growth parameters in patients with growth hormone insensitivity syndrome (GHIS). The research revealed an unexpected increase in height growth in a patient with GHIS being treated with CyproH for increasing appetite, suggesting a novel treatment avenue for height growth in GHIS patients (Razzaghy-Azar et al., 2018).
6. Comparative Study in Neuroleptic-Induced Akathisia
Fischel et al. (2001) investigated the efficacy of cyproheptadine versus propranolol in the treatment of neuroleptic-induced akathisia (NIA). The double-blind study found that cyproheptadine is as effective as propranolol in treating acute NIA, indicating its potential use in managing this condition (Fischel et al., 2001).
Safety And Hazards
Cyprofuram is classified as having acute toxicity, both orally (Category 3) and dermally (Category 4). It is also very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1). Safety measures include avoiding release to the environment, wearing protective gear, and seeking immediate medical help if swallowed .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUZYJEQBXUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867831 | |
| Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyprofuram | |
CAS RN |
69581-33-5 | |
| Record name | Cyprofuram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69581-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyprofuram [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



